molecular formula C3H4F3NO2 B3024348 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide CAS No. 50667-69-1

2,2,2-Trifluoro-N-(hydroxymethyl)acetamide

Cat. No. B3024348
CAS RN: 50667-69-1
M. Wt: 143.06 g/mol
InChI Key: URUWXKFAEKTWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(hydroxymethyl)acetamide is a chemical compound used in the preparation of chlorooxotrifluoromethylphenyldihydrotriazolylbenzylpivalamide polymorphs for use as mPGES-1 inhibitors .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide is available as a 2D Mol file or as a computed 3D SD file . The InChI code for this compound is 1S/C3H4F3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide include a molecular weight of 143.07 . The compound is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Oxidative Addition Reactions

2,2,2-Trifluoro-N-(hydroxymethyl)acetamide has been studied in oxidative addition reactions with various alkenes and dienes. For instance, reactions with styrene and vinylcyclohexane resulted in iodoamidation products, while with linear diene 2,5-dimethylhexa-2,4-diene, a product of successive addition-cyclization was formed. This compound has also been used in reactions with conjugated cyclic dienes, demonstrating its versatility in forming complex molecular structures (Shainyan et al., 2015).

Synthesis and Crystal Structure Characterization

The synthesis and structural characterization of various derivatives of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide have been conducted. These studies include the preparation of compounds like (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, highlighting the structural versatility and the potential for forming complex molecules. Crystal structure analysis of these compounds has been carried out using techniques like X-ray analysis, providing insight into their molecular configuration and intermolecular interactions (Pan et al., 2016).

Electrophilic Fluorinating Agent

A derivative of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide, namely perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], has been explored as a new site-selective electrophilic fluorinating agent. This compound demonstrates the potential of trifluoroacetamide derivatives in the field of selective fluorination, which is significant in the synthesis of organofluorine compounds (Banks et al., 1996).

Molecular Mobility Studies

Studies on the molecular mobility of nitroxide radicals in solutions of chiral trifluoro acetamides have been conducted. These studies involve using trifluoroacetamides as synthetic analogues of biological molecules, offering insights into molecular interactions and behaviors in different environments (Litvin et al., 2016).

Room Temperature Ionic Liquids

Research into room temperature ionic liquids (RTILs) has involved the use of 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide. These studies highlight the application of trifluoroacetamide derivatives in the development of ionic liquids with unique physical and electrochemical properties, potentially useful in applications like lithium battery electrolytes (Matsumoto et al., 2005).

Precursors in Organic Synthesis

Trifluoroacetamides, including derivatives of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide, have been used as precursors in the synthesis of various organic compounds. For example, they have been employed in the preparation of fluorine-substituted triazines, demonstrating their role in the synthesis of biologically active compounds (Alharbi & Alshammari, 2019).

Safety and Hazards

The safety information for 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is used in the preparation of chlorooxotrifluoromethylphenyldihydrotriazolylbenzylpivalamide polymorphs, which are known to inhibit mpges-1 . mPGES-1 is an enzyme involved in the production of prostaglandin E2 (PGE2), a bioactive lipid that plays a crucial role in inflammation and other physiological processes.

Mode of Action

Given its use in the synthesis of mpges-1 inhibitors , it can be inferred that it may interact with its targets to modulate the production of PGE2, thereby influencing inflammatory responses.

Result of Action

Given its role in the synthesis of mpges-1 inhibitors , it can be inferred that it may contribute to the reduction of PGE2 levels, potentially leading to a decrease in inflammation and other PGE2-mediated physiological responses.

properties

IUPAC Name

2,2,2-trifluoro-N-(hydroxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUWXKFAEKTWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198703
Record name 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(hydroxymethyl)acetamide

CAS RN

50667-69-1
Record name 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50667-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050667691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N-(hydroxymethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.